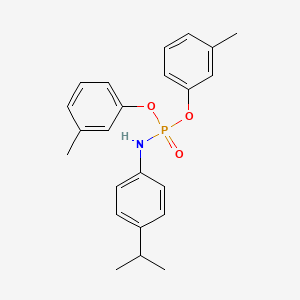
1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide
Overview
Description
1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research due to its ability to inhibit anion transporters and channels. DIDS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular and molecular mechanisms.
Mechanism of Action
1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide works by binding to specific amino acid residues on the target protein, causing a conformational change that inhibits its function. 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has been found to bind to cysteine and lysine residues on the extracellular surface of anion channels and transporters, blocking their ability to transport ions across the membrane.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of chloride and bicarbonate transport, the modulation of calcium signaling pathways, and the regulation of cell volume. 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has also been found to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide in lab experiments is its ability to selectively inhibit specific anion channels and transporters, allowing researchers to study their individual roles in cellular function. However, 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has a relatively low potency compared to other anion channel inhibitors, which may limit its usefulness in certain experiments.
Future Directions
For research on 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide include the development of more potent analogs with improved selectivity and the investigation of its potential therapeutic applications in the treatment of diseases such as cystic fibrosis and cancer. Additionally, the use of 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide in combination with other drugs or therapies may enhance its effectiveness and broaden its potential applications.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has been used in a variety of scientific research applications, including the study of ion channels and transporters, cell signaling pathways, and membrane trafficking. 1-(2,4-dichlorophenyl)-N-isobutylmethanesulfonamide has been found to inhibit a variety of anion transporters and channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the chloride/bicarbonate exchanger (AE1), and the volume-regulated anion channel (VRAC).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-methylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-8(2)6-14-17(15,16)7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZATHQPGNMYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4694547.png)
![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide](/img/structure/B4694574.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![5-amino-N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4694596.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)